Chemical Structure and Properties of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine Hydrochloride: An In-Depth Technical Guide
Chemical Structure and Properties of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine Hydrochloride: An In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry, the strategic incorporation of heterocyclic building blocks is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (CAS: 2731007-95-5) has emerged as a highly versatile primary amine intermediate [1]. Featuring a halogenated isoxazole core, this compound serves as a robust bioisostere for amides and esters while offering unique electronic properties that enhance metabolic stability.
This technical guide dissects the structural causality, physicochemical properties, synthetic methodologies, and field-proven experimental protocols associated with this critical building block.
Structural Identity and Physicochemical Profiling
The architecture of 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is defined by three distinct moieties:
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The 1,2-Oxazole (Isoxazole) Core: A five-membered heteroaromatic ring that acts as a stable, electron-rich scaffold capable of participating in hydrogen bonding (via the nitrogen and oxygen atoms).
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The 4-Chloro Substitution: The strategic placement of a chlorine atom at the 4-position.
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The 3-Methanamine Hydrochloride Group: A primary amine tethered via a methylene bridge, isolated as a hydrochloride salt to prevent oxidative degradation and auto-condensation.
Quantitative Data Summary
| Property | Value | Rationale / Implication |
| Chemical Name | 1-(4-Chloro-1,2-oxazol-3-yl)methanamine HCl | Standard IUPAC nomenclature. |
| CAS Registry Number | 2731007-95-5 | Unique identifier for the HCl salt [1]. |
| Molecular Formula | C₄H₆Cl₂N₂O | Accounts for the free base and HCl. |
| Molecular Weight | 169.01 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD) [2]. |
| SMILES (Free Base) | C1=C(C(=NO1)CN)Cl | Confirms the 3-substitution of the amine and 4-substitution of the chlorine. |
| Physical Form | Solid (White to off-white powder) | Crystalline salt form ensures benchtop stability. |
| Storage Conditions | Desiccated at room temperature | Prevents hygroscopic degradation of the amine salt. |
Electronic and Steric Causality
The unsubstituted isoxazole ring is highly susceptible to electrophilic aromatic substitution and cytochrome P450-mediated oxidative metabolism, primarily at the electron-rich 4-position. By installing a chlorine atom at this specific locus, chemists achieve a dual effect:
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Metabolic Shielding: The steric bulk and electronegativity of the chlorine atom block oxidative liabilities, significantly extending the in vivo half-life of downstream drug candidates.
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Inductive Tuning (-I Effect): The electron-withdrawing nature of the halogen pulls electron density away from the adjacent 3-methanamine group. This slightly lowers the pKa of the primary amine, which can be strategically utilized to modulate the overall basicity of the final drug molecule, thereby fine-tuning its membrane permeability and reducing hERG channel binding liabilities.
Synthetic Methodologies
The synthesis of 4-chloroisoxazoles requires precise regiocontrol. Historically, direct chlorination of an existing isoxazole ring can be achieved using electrophilic halogenating systems like R4NHal/NOHSO4 or N-chlorosuccinimide (NCS)[4]. However, for 3-substituted derivatives, a de novo ring construction is often preferred to ensure high regiochemical fidelity [3].
The most robust pathway involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an aldoxime precursor) with a chlorinated alkene or alkyne. This thermodynamically driven reaction yields the 4-chloroisoxazole core with exquisite regioselectivity. Subsequent reduction of a 3-carboxylate or 3-carbonitrile intermediate yields the primary amine, which is immediately trapped as the hydrochloride salt to ensure long-term stability.
Figure 1: Synthetic workflow for the de novo construction of the 4-chloroisoxazole core.
Experimental Protocols: HATU-Mediated Amide Coupling
As a primary amine, 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride is predominantly utilized in amide coupling reactions to generate complex pharmacophores. The following protocol outlines a self-validating system for coupling this building block with a generic carboxylic acid using HATU.
Causality Behind Reagent Selection:
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HATU: Selected over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate. This ensures rapid, near-quantitative conversion of the primary amine, minimizing epimerization of stereocenters on the carboxylic acid.
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DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base. It is strictly required to neutralize the HCl salt of the isoxazole amine, liberating the nucleophilic free base without competing for the activated ester.
Step-by-Step Methodology
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Pre-Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (concentration ~0.2 M).
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Base Addition: Add DIPEA (3.0 equiv) dropwise. Causality: The excess base ensures the reaction medium remains sufficiently basic to drive the formation of the active ester. Stir for 15 minutes at room temperature.
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Amine Introduction: Add 1-(4-Chloro-1,2-oxazol-3-yl)methanamine hydrochloride (1.1 equiv) in one portion.
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Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor progression via LC-MS. Self-Validation: The disappearance of the activated HOAt-ester mass and the appearance of the product mass [M+H]+ typically occurs within 2 to 4 hours.
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Aqueous Quench & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO3 . Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
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Drying & Purification: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure isoxazole-amide product.
Figure 2: Self-validating experimental workflow for HATU-mediated amide coupling.
References
- ChemScene. "2731007-95-5 | (4-Chloroisoxazol-3-yl)methanamine hydrochloride." ChemScene Product Catalog.
- BLD Pharm. "1187933-48-7 | Isoxazol-3-ylmethanamine hydrochloride and Related Products." BLD Pharm Database.
- Micetich, R. G. "Studies in isoxazole chemistry. IV. Isoxazoles via isoxazolines." Canadian Journal of Chemistry, 1970.
- Kseniya A. et al. "R4NHal/NOHSO4: A Usable System for Halogenation of Isoxazoles, Pyrazoles, and Beyond." The Journal of Organic Chemistry, ACS Publications, 2020.
